Cebranopadol hemicitrate

説明

特性

IUPAC Name |

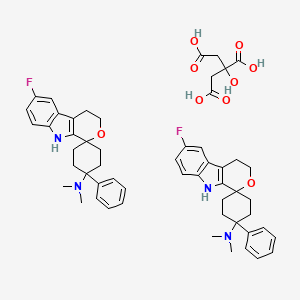

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H27FN2O.C6H8O7/c2*1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*3-9,16,26H,10-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIWUQOXLTXKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H62F2N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863513-92-2 | |

| Record name | Cebranopadol hemicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEBRANOPADOL HEMICITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PYO26J10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Cebranopadol Hemicitrate

Receptor Binding and Agonist Activity Profile

Cebranopadol (B606582) exhibits a unique binding profile, interacting with all four major opioid receptor subtypes: mu-opioid peptide (MOP), nociceptin (B549756)/orphanin FQ peptide (NOP), delta-opioid peptide (DOP), and kappa-opioid peptide (KOP) receptors. nih.govcancer.gov It is a spiroindole derivative of the benzenoid class. mdpi.comsemanticscholar.org

Characterization of Human Mu-Opioid Peptide (MOP) Receptor Agonism

Cebranopadol demonstrates high-affinity binding to the human MOP receptor, with a subnanomolar inhibitory constant (Ki). trispharma.commedchemexpress.com Functional assays, such as [35S]GTPγS binding studies, have characterized it as a full agonist at the human MOP receptor. trispharma.comallfordrugs.com This full agonism at the MOP receptor is a key contributor to its analgesic effects. mdpi.com

Characterization of Human Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonism

A defining feature of cebranopadol is its potent agonism at the NOP receptor. ontosight.aimdpi.com It binds with high affinity, comparable to its affinity for the MOP receptor. trispharma.comnih.gov While some studies describe it as a full agonist at the human NOP receptor, others classify it as having almost full or partial efficacy. semanticscholar.orgtrispharma.comnih.gov The activation of NOP receptors is believed to contribute to its analgesic properties and may counteract some of the undesirable side effects associated with traditional MOP receptor agonists. ontosight.ai

Characterization of Human Delta-Opioid Peptide (DOP) Receptor Agonism

Cebranopadol also acts as a full agonist at the human DOP receptor. mdpi.comsemanticscholar.orgtrispharma.com However, its binding affinity for the DOP receptor is significantly lower, approximately 20 to 26 times less than its affinity for MOP and NOP receptors. trispharma.combiorxiv.org

Characterization of Human Kappa-Opioid Peptide (KOP) Receptor Partial Agonism

At the human KOP receptor, cebranopadol acts as a partial agonist. mdpi.comsemanticscholar.orgtrispharma.com Its binding affinity for the KOP receptor is weaker than for MOP and NOP receptors, but stronger than for the DOP receptor, showing an approximately 3- to 4-fold weaker binding affinity compared to MOP and NOP. trispharma.com

Quantitative Analysis of Binding Affinities (Ki) and Intrinsic Activities (IA)

The table below summarizes the in vitro pharmacological data for cebranopadol at human opioid receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (IA, %) |

| Human MOP | 0.7 trispharma.commedchemexpress.com | 1.2 trispharma.commedchemexpress.com | 104 trispharma.comallfordrugs.com |

| Human NOP | 0.9 trispharma.commedchemexpress.com | 13.0 trispharma.commedchemexpress.com | 89 trispharma.comallfordrugs.com |

| Human DOP | 18 trispharma.commedchemexpress.com | 110 trispharma.commedchemexpress.com | 105 trispharma.comallfordrugs.com |

| Human KOP | 2.6 trispharma.commedchemexpress.com | 17 trispharma.commedchemexpress.com | 67 trispharma.comallfordrugs.com |

A comparable binding profile has been observed for rat NOP, MOP, and KOP receptors. trispharma.com

G Protein-Coupled Receptor (GPCR) Signaling Transduction

As an agonist at multiple G protein-coupled receptors (GPCRs), cebranopadol initiates intracellular signaling cascades. nih.gov NOP receptors, like classical opioid receptors, are GPCRs. nih.gov The binding of cebranopadol to these receptors triggers a conformational change, leading to the activation of intracellular G proteins. nih.gov

Studies using Bioluminescence Resonance Energy Transfer (BRET) have indicated that cebranopadol may act as a G protein-biased agonist, particularly at the NOP and, to a lesser extent, the MOP receptor. nih.govnih.gov This biased signaling, which preferentially activates G proteins over β-arrestin recruitment, is a subject of ongoing research and is hypothesized to contribute to a reduction in certain opioid-related side effects. nih.gov In cells engineered to express a Gαq/i hybrid protein, cebranopadol stimulated calcium release, indicating its ability to mediate G i/o signaling through NOP, MOP, DOP, and KOP receptors. nih.gov

Investigation of Gi/Go Protein Coupling Mechanisms

The NOP and classical opioid receptors, including MOP, are members of the G protein-coupled receptor (GPCR) superfamily. jpalliativecare.comunipd.it Their activation by an agonist like cebranopadol initiates intracellular signaling cascades primarily through coupling to inhibitory G proteins of the Gi/Go family. nih.govwmpllc.org This coupling is a critical first step in the transduction of the extracellular signal (ligand binding) into a cellular response.

The primary mechanism involves the activated receptor promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the heterotrimeric G protein. frontiersin.org This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of various downstream effectors. frontiersin.orgdrugbank.com

The efficacy of cebranopadol in activating this pathway has been quantified using [³⁵S]GTPγS binding assays. In these experiments, cebranopadol demonstrated high potency and efficacy at both human NOP and MOP receptors. nih.govtrispharma.com At the human MOP receptor, cebranopadol showed full agonistic efficacy, comparable to the standard MOP agonist DAMGO. trispharma.com For the human NOP receptor, it displayed almost full efficacy. trispharma.com It also acts as a full agonist at the delta-opioid peptide (DOP) receptor and a partial agonist at the kappa-opioid peptide (KOP) receptor. trispharma.comnewdrugapprovals.org

Bioluminescence Resonance Energy Transfer (BRET) studies have further elucidated the specifics of G-protein interaction. In cells expressing MOP receptors and G-proteins, cebranopadol showed high potency and maximal effects similar to standard agonists. nih.gov At the NOP receptor, cebranopadol was also potent, though its effect was influenced by incubation time, eventually matching the efficacy of the endogenous ligand N/OFQ after longer incubation. nih.gov

Table 1: In Vitro Receptor Binding and Functional Activity of Cebranopadol

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (IA, %) |

|---|---|---|---|

| Human NOP | 0.9 | 13.0 | 89% (Almost Full Agonist) |

| Human MOP | 0.7 | 1.2 | 104% (Full Agonist) |

| Human KOP | 2.6 | 17 | 67% (Partial Agonist) |

| Human DOP | 18 | 110 | 105% (Full Agonist) |

Data sourced from nih.govtrispharma.comnewdrugapprovals.org. This table summarizes the binding affinity (Ki), functional potency (EC50), and intrinsic activity (IA) of cebranopadol at recombinant human NOP, MOP, KOP, and DOP receptors.

Analysis of Downstream Cellular Effectors and Adenylate Cyclase Modulation

Beyond adenylate cyclase inhibition, the activation of Gi/Go proteins by cebranopadol also influences ion channel activity. This includes the stimulation of outward potassium currents, which causes hyperpolarization of the neuronal membrane, and the inhibition of inward calcium conductance. nih.govwmpllc.org The inhibition of calcium channels is particularly important as it reduces the release of pronociceptive neurotransmitters from nerve terminals. wmpllc.org

Exploration of Functional Selectivity and Biased Agonism at Opioid Receptors

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. mdpi.comfrontiersin.org For opioid receptors, the two major pathways are G-protein signaling, which is primarily associated with analgesia, and the β-arrestin pathway, which has been linked to side effects like respiratory depression and tolerance. mdpi.comnih.gov

Cebranopadol has been identified as a G-protein biased agonist, particularly at the MOP and NOP receptors. nih.gov This is a key aspect of its molecular pharmacology. BRET assays designed to measure ligand-induced receptor interaction with β-arrestin 2 have provided direct evidence for this bias. nih.gov

The findings from these studies show that:

At the NOP receptor , cebranopadol potently stimulated G-protein coupling but did not promote any significant interaction with β-arrestin 2. nih.gov

At the MOP receptor , while cebranopadol is a full agonist for G-protein activation, it displayed significantly reduced potency and efficacy in recruiting β-arrestin 2 compared to standard agonists. nih.gov

This G-protein signaling bias suggests that cebranopadol preferentially activates the signaling cascades linked to therapeutic effects while having a reduced capacity to engage the β-arrestin pathways associated with adverse effects. nih.govresearchgate.net This distinct pharmacological profile is a central element in the ongoing investigation of cebranopadol as an analgesic. mdpi.comsemanticscholar.org

Table 2: Functional Selectivity Profile of Cebranopadol

| Receptor | G-Protein Pathway Activation | β-Arrestin 2 Recruitment | Resulting Bias |

|---|---|---|---|

| NOP | High Potency and Efficacy | No stimulation observed | G-Protein Biased |

| MOP | High Potency and Efficacy (Full Agonist) | Reduced Potency and Efficacy | G-Protein Biased |

Data sourced from nih.gov. This table illustrates cebranopadol's preferential activation of G-protein signaling pathways over β-arrestin 2 recruitment at NOP and MOP receptors.

Cellular and Subcellular Mechanisms of Action

Differential NOP and MOP Receptor Localization and Neuronal Network Engagement

Both NOP and MOP receptors are widely distributed throughout the central and peripheral nervous systems in areas critical for pain processing. oup.comjpalliativecare.com Crucially, there is significant anatomical co-localization of NOP and MOP receptors in these pain pathways. oup.complos.org This overlapping expression provides the anatomical basis for the synergistic effects observed when both receptor systems are targeted simultaneously. plos.org

In vitro studies using cells that co-express both MOP and NOP receptors have demonstrated functional interactions, including the formation of MOP-NOP heterodimers. plos.org This heterodimerization can alter the signaling properties of the individual receptors. For instance, NOP receptor activation has been shown to negatively modulate MOP receptor signaling in some assays, which may contribute to a more favorable side-effect profile. plos.org By acting as an agonist at both co-localized receptors, cebranopadol engages a unique neuronal network modulation compared to selective MOP agonists. The simultaneous activation of NOP receptors is thought to counteract some of the undesirable effects typically associated with MOP receptor agonism. viamedica.plontosight.ai

Receptor Activation Dynamics and Post-Activation Processes

Molecular dynamics (MD) simulations have provided insights into the atomistic details of how cebranopadol activates its target receptors. Studies focusing on the NOP receptor show that cebranopadol binds as a bidentate ligand, interacting with a key aspartate residue (D130). nih.govacs.org The binding of cebranopadol induces critical conformational changes in the receptor, destabilizing its inactive state. nih.govacs.org

Key "microswitches" involved in receptor activation include:

A conformational change in residue M134, which allows another residue, W276, to move into the receptor's hydrophobic core—a fundamental step for opioid receptor activation. nih.govacs.org

Movement of residue Y319, which is part of the conserved NPxxY motif, opening a water channel that is characteristic of receptor activation. nih.govacs.org

These agonist-induced movements initiate the larger-scale conformational changes required for G-protein coupling. frontiersin.org

Post-activation processes, such as receptor phosphorylation and internalization, are also critical. While cebranopadol shows a bias against recruiting β-arrestin, some studies have investigated its effect on receptor phosphorylation, a process often mediated by G protein-coupled receptor kinases (GRKs) that precedes arrestin binding. unipd.itresearchgate.net One study found that cebranopadol stimulated extensive MOP phosphorylation, which contrasts with its low efficacy in β-arrestin recruitment and with other mixed MOP/NOP agonists like AT-121 that did not promote detectable MOP phosphorylation. researchgate.net This highlights the complexity of signaling pathways, where G-protein bias does not always correlate with a lack of receptor phosphorylation, suggesting intricate regulatory mechanisms are at play.

Preclinical Pharmacological Efficacy of Cebranopadol Hemicitrate in Nociceptive Models

Antinociceptive and Antihypersensitive Effects in Acute Pain Models

Cebranopadol (B606582) has demonstrated significant antinociceptive and antihyperalgesic properties in several rodent models of acute pain. ncats.iomdpi.com Its efficacy has been observed in tests involving thermal and chemical stimuli. mdpi.com

Assessment in Thermal Nociception Paradigms (e.g., Tail-Flick, Hot Plate)

In the rat tail-flick test, a model for acute thermal nociception, cebranopadol induced a dose-dependent inhibition of the heat-induced pain response. trispharma.com The peak antinociceptive effects were observed within 20 minutes of intravenous administration and 90 minutes after oral administration. oup.com The duration of action was found to be long-lasting, extending up to 7 hours after a 12 mg/kg intravenous dose and over 9 hours following a 55 mg/kg oral dose in the rat tail-flick test. trispharma.comresearchgate.net

Similarly, in the hot plate test in mice, another model of thermally induced pain, cebranopadol demonstrated strong and statistically significant antinociceptive properties. mdpi.comnih.gov This test assesses a central analgesic effect, and the positive results with cebranopadol suggest its action at the level of the spinal cord and/or higher central nervous system. mdpi.com The analgesic activity of cebranopadol in this model was noted to develop more slowly compared to morphine, with significant effects observed at 90 and 120 minutes post-administration. nih.gov

Comparative Efficacy and Potency with Reference Opioid Analgesics

When compared to traditional opioid analgesics, cebranopadol exhibits a potent and long-lasting analgesic profile. In the rat tail-flick test, the antinociceptive effect of an equi-effective dose of cebranopadol lasted for 7 hours, significantly longer than fentanyl (30 minutes) and morphine (3 hours). oup.commdpi.com In mouse models of acute pain, the efficacy of cebranopadol was found to be similar to that of morphine. nih.govnih.gov However, in models of chronic neuropathic pain, cebranopadol was found to be more potent than selective mu-opioid peptide (MOP) receptor agonists. trispharma.comresearchgate.net In preclinical studies, cebranopadol's pain control efficacy was at least equivalent to morphine. researchgate.net

Table 1: Comparative Efficacy of Cebranopadol in Acute Pain Models This table is interactive. You can sort and filter the data.

| Pain Model | Species | Cebranopadol Effect | Comparator | Comparative Outcome | Reference |

|---|---|---|---|---|---|

| Tail-flick | Rat | Long-lasting antinociception (7 hours) | Fentanyl | Cebranopadol has a longer duration of action | oup.com |

| Tail-flick | Rat | Long-lasting antinociception (7 hours) | Morphine | Cebranopadol has a longer duration of action | oup.com |

| Acute Pain Models | Mouse | Significant antinociceptive activity | Morphine | Efficacy was similar to morphine | nih.gov |

| Chronic Neuropathic Pain | Rat | More potent than selective MOP receptor agonists | Selective MOP receptor agonists | Cebranopadol was more potent | trispharma.com |

| Pain Control | Animal Models | Equivalent pain control | Morphine | At least equivalent to morphine | researchgate.net |

Efficacy in Chronic Pain Models

Cebranopadol has shown robust efficacy in a variety of animal models of chronic pain, including those representing inflammatory, neuropathic, and cancer-related pain states. trispharma.comeventscribe.net Notably, its potency is often greater in chronic neuropathic pain models compared to acute nociceptive pain models. trispharma.comnewdrugapprovals.org

Inflammatory Pain States (e.g., Rheumatoid Arthritis Models)

In a rat model of rheumatoid arthritis, cebranopadol demonstrated potent antihypersensitive effects. trispharma.com It has also been shown to be effective in other models of inflammatory pain, such as the Freund's adjuvant-induced arthritis model in rats. oup.com In the formalin test in mice, which has an inflammatory component, cebranopadol attenuated nocifensive responses in both the acute and inflammatory phases. nih.govnih.gov

Neuropathic Pain Syndromes (e.g., Spinal Nerve Ligation, Diabetic Neuropathy)

Cebranopadol has been extensively studied in models of neuropathic pain and has consistently demonstrated significant efficacy. mdpi.comnih.gov In the spinal nerve ligation model in rats, a model of neuropathic pain, cebranopadol produced potent antihypersensitive effects. trispharma.comnih.gov The analgesic activity in this model was shown to be mediated by both NOP and opioid receptor agonism, as it was partially reversed by antagonists for both receptor types. trispharma.comresearchgate.net

In a streptozotocin (B1681764) (STZ)-induced model of diabetic neuropathy in rats, cebranopadol also showed significant antihyperalgesic activity. trispharma.comnih.gov Studies in mouse models of diabetic neuropathic pain further confirmed its ability to increase both mechanical and thermal nociceptive thresholds. mdpi.com In fact, cebranopadol was found to be more potent in models of chronic neuropathic pain than in those of acute nociceptive pain. newdrugapprovals.orgmedchemexpress.com It was also effective in a mouse model of oxaliplatin-induced neuropathic pain, where it reduced cold allodynia. nih.govnih.gov

Visceral and Cancer-Related Pain Models (e.g., Bone Cancer Pain)

Cebranopadol has demonstrated efficacy in preclinical models of visceral and cancer-related pain. eventscribe.net In a rat model of bone cancer pain, cebranopadol was shown to be effective. oup.comtrispharma.com It dose-dependently increased the paw withdrawal threshold in this model. mdpi.com Furthermore, in rodent models of visceral pain, including mustard oil-induced colitis and pancreatitis, cebranopadol exhibited antiallodynic and antihyperalgesic effects. mdpi.comresearchgate.net

Table 2: Efficacy of Cebranopadol in Chronic Pain Models This table is interactive. You can sort and filter the data.

| Pain Model | Species | Key Findings | Reference |

|---|---|---|---|

| Rheumatoid Arthritis | Rat | Potent antihypersensitive effects. | trispharma.com |

| Freund's Adjuvant-Induced Arthritis | Rat | Effective in this inflammatory pain model. | oup.com |

| Formalin Test (inflammatory phase) | Mouse | Attenuated nocifensive responses. | nih.gov |

| Spinal Nerve Ligation | Rat | Potent antihypersensitive effects. | trispharma.com |

| Streptozotocin-Induced Diabetic Neuropathy | Rat | Significant antihyperalgesic activity. | trispharma.com |

| Diabetic Neuropathic Pain | Mouse | Increased mechanical and thermal nociceptive thresholds. | mdpi.com |

| Oxaliplatin-Induced Neuropathic Pain | Mouse | Reduced cold allodynia. | nih.gov |

| Bone Cancer Pain | Rat | Effective in reducing pain; dose-dependently increased paw withdrawal threshold. | oup.commdpi.comtrispharma.com |

| Visceral Pain (Colitis, Pancreatitis) | Rodent | Antiallodynic and antihyperalgesic effects. | mdpi.com |

Distinct Potency Profile in Neuropathic versus Acute Nociceptive Pain Models

A distinguishing characteristic of cebranopadol is its differential potency in various pain states. mdpi.comnih.gov Compared to traditional mu-opioid peptide (MOP) receptor agonists like morphine, cebranopadol demonstrates significantly higher potency in models of chronic neuropathic pain than in those of acute nociceptive pain. trispharma.comnih.govnih.govwikipedia.orgnewdrugapprovals.org This suggests a potentially greater therapeutic utility for chronic pain conditions with a neuropathic component. nih.govmdpi.com

In preclinical rat studies, the intravenous (i.v.) ED₅₀ (the dose required to produce a 50% maximal effect) for cebranopadol in the tail-flick test, a model of acute thermal nociception, was determined to be 5.6 µg/kg. trispharma.comnih.gov In contrast, in models of neuropathic pain, such as the spinal nerve ligation (SNL) model, the ED₅₀ was significantly lower, at 1.05 nmol/kg i.v. (equivalent to approximately 0.5 µg/kg). nih.gov This represents an approximately 20-fold greater potency in the neuropathic pain state compared to the acute pain model. nih.gov This enhanced efficacy is also observed in other chronic pain models, including bone cancer pain and diabetic polyneuropathy. trispharma.comnih.govnewdrugapprovals.orgoup.com

Table 1: Comparative Potency of Intravenous Cebranopadol in Rat Pain Models

| Pain Model Type | Specific Model | Cebranopadol ED₅₀ | Source |

| Acute Nociceptive | Tail-Flick (Heat) | 5.6 µg/kg | trispharma.com, nih.gov |

| Neuropathic | Spinal Nerve Ligation | ~0.5 µg/kg | nih.gov |

| Neuropathic | Diabetic Polyneuropathy | 0.5 - 5.6 µg/kg range | trispharma.com, nih.gov |

| Mixed | Bone Cancer Pain | 0.5 - 5.6 µg/kg range | trispharma.com, nih.gov |

Modulation of Pain-Related Behaviors

Cebranopadol effectively mitigates key sensory manifestations of pain, namely allodynia and hyperalgesia, in various preclinical models. ncats.iomdpi.comnih.govmdpi.commedkoo.com

Analysis of Antiallodynic Properties

The compound demonstrates robust antiallodynic effects. nih.gov In the chronic constriction injury (CCI) model in rats, cebranopadol effectively alleviates cold allodynia. nih.gov It also reduces mechanical hypersensitivity (tactile allodynia) in models of diabetic neuropathy induced by streptozotocin (STZ) and chemotherapy-induced neuropathic pain caused by agents like oxaliplatin (B1677828) and paclitaxel. nih.govmdpi.comnih.gov Studies using the spinal nerve ligation (SNL) model in rats further confirm its potent, dose-dependent antiallodynic activity. nih.gov

Analysis of Antihyperalgesic Properties

Cebranopadol shows significant antihyperalgesic efficacy. nih.gov In diabetic mice, it produces a marked decrease in thermal hyperalgesia. nih.govnih.gov At a dose that is not yet antinociceptive in healthy control animals, cebranopadol induces a significant reduction of thermal hyperalgesia in their diabetic counterparts. nih.gov This antihyperalgesic activity is also evident in rat models of STZ-induced diabetic polyneuropathy, as measured by the paw pressure test. researchgate.net

Table 2: Efficacy of Cebranopadol in Modulating Pain-Related Behaviors

| Pain Behavior | Animal Model | Inducing Agent | Efficacy Result | Source |

| Antiallodynia | Rat CCI Model | Chronic Constriction Injury | Attenuation of cold allodynia | nih.gov |

| Antiallodynia | Rat Neuropathic Model | Streptozotocin (STZ) | Reduction of mechanical hypersensitivity | nih.gov, mdpi.com |

| Antiallodynia | Mouse Neuropathic Model | Oxaliplatin | Reduction of cold allodynia | nih.gov |

| Antihyperalgesia | Mouse Diabetic Model | Streptozotocin (STZ) | Decrease in heat hyperalgesia | nih.gov, nih.gov |

| Antihyperalgesia | Rat Diabetic Model | Streptozotocin (STZ) | Reversal of mechanical hyperalgesia | researchgate.net |

Receptor-Mediated Reversal of Antinociception

The analgesic activity of cebranopadol is mediated through its dual agonism at NOP and classical opioid receptors. trispharma.com This has been consistently demonstrated in antagonist studies where blocking these receptors reverses its effects. nih.govnih.gov

Effects of Non-Selective Opioid Receptor Antagonists (e.g., Naloxone) on Cebranopadol Activity

Similarly, the non-selective opioid receptor antagonist naloxone (B1662785) also counteracts the analgesic effects of cebranopadol. trispharma.comnih.govnih.gov In the rat SNL model, pretreatment with naloxone (1 mg/kg) caused a 5.1-fold rightward shift in the dose-response curve for cebranopadol, increasing its ED₅₀ to 16.9 µg/kg. nih.gov This demonstrates a clear and significant contribution of classical opioid receptor agonism to its mechanism of action. nih.gov The fact that both selective NOP antagonists and general opioid antagonists can attenuate its effects confirms the compound's dual mechanism. trispharma.comnih.govnih.gov

Table 3: Antagonism of Cebranopadol's Antiallodynic Effect in the Rat SNL Model

| Antagonist Administered | Antagonist Dose | Fold Shift in Cebranopadol ED₅₀ | Cebranopadol ED₅₀ (with Antagonist) | Source |

| J-113397 (NOP Antagonist) | 4.64 mg/kg | 4.3-fold | 14.1 µg/kg | nih.gov |

| Naloxone (Opioid Antagonist) | 1.0 mg/kg | 5.1-fold | 16.9 µg/kg | nih.gov |

Elucidation of Dual Receptor Contribution to Analgesic Effect

In functional assays, cebranopadol demonstrates full agonist activity at NOP, MOP, and DOP receptors, and partial agonist activity at the KOP receptor. nih.govnih.gov The equipotent activation of both NOP and MOP receptors is a distinguishing feature of its pharmacological profile. nih.gov

Table 1: Receptor Binding Affinity and Functional Activity of Cebranopadol

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Relative Efficacy (%) |

|---|---|---|---|

| Human NOP | 0.9 | 13.0 | 89 |

| Human MOP | 0.7 | 1.2 | 104 |

| Human KOP | 2.6 | 17 | 67 |

| Human DOP | 18 | 110 | 105 |

Data sourced from preclinical in vitro studies. researchgate.net

To elucidate the in vivo contribution of each receptor to cebranopadol's analgesic effect, studies have been conducted using selective receptor antagonists in animal models of pain. In the rat spinal nerve ligation (SNL) model, a widely used model for neuropathic pain, the antihyperalgesic activity of cebranopadol was investigated following pretreatment with antagonists for NOP and classical opioid receptors. nih.gov

The administration of cebranopadol alone resulted in a potent, dose-dependent reduction in hypersensitivity. nih.gov However, when the selective NOP receptor antagonist J-113397 was administered prior to cebranopadol, the dose-response curve for cebranopadol's analgesic effect shifted significantly to the right, indicating a substantial contribution of the NOP receptor to its activity. researchgate.netnih.gov Similarly, pretreatment with the non-selective opioid receptor antagonist naloxone also resulted in a marked rightward shift of the dose-response curve, confirming the crucial role of classical opioid receptors. researchgate.netnih.gov

A key finding from these preclinical studies is the evidence of a synergistic interaction between the NOP and classical opioid receptor components of cebranopadol. nih.gov When the expected additive effects of the individual receptor contributions were calculated and compared to the observed analgesic effects of cebranopadol, the observed effects were significantly greater. nih.gov This suggests that the simultaneous activation of both NOP and opioid receptors by a single molecule produces an analgesic effect that is greater than the sum of its parts. This synergistic action likely contributes to cebranopadol's high potency, which has been observed to be over 100-fold greater than morphine in some models, particularly those of chronic and neuropathic pain. nih.govresearchgate.netnih.govunife.it

Table 2: Contribution of NOP and Opioid Receptors to the Antihypersensitive Effect of Cebranopadol in the Rat Spinal Nerve Ligation (SNL) Model

| Pretreatment | Cebranopadol ED50 (µg/kg, i.p.) | Fold Shift in Potency |

|---|---|---|

| Vehicle (Control) | 3.3 | - |

| J-113397 (NOP Antagonist) | 14.1 | ~4.3 |

| Naloxone (Opioid Antagonist) | 16.9 | ~5.1 |

| Naltrindole (DOP Antagonist) | 17.3 | ~5.2 |

| nor-BNI (KOP Antagonist) | 15.0 | ~4.5 |

| Combined Opioid Antagonists (MOP, DOP, KOP) | 65.5 | ~18.0 |

Data illustrates the shift in the median effective dose (ED50) of cebranopadol required to produce an anti-hypersensitive effect in the presence of selective receptor antagonists. nih.gov

Mechanisms of Action of Cebranopadol Hemicitrate at the Systems Level

Central Nervous System Nociceptive Pathways Modulation

Cebranopadol (B606582) exerts its analgesic effects through potent modulation of nociceptive signaling within the central nervous system (CNS). trispharma.comnih.gov Its actions are evident at both the spinal and supraspinal levels, influencing the transmission and perception of pain.

Spinal Cord Mechanisms of Antinociception and Input Integration

At the spinal cord level, cebranopadol demonstrates robust antinociceptive effects. trispharma.comnih.gov The spinal administration of cebranopadol in both rodents and non-human primates consistently produces antinociception. trispharma.comnih.govnewdrugapprovals.org This is significant because while supraspinal administration of NOP agonists can have varied effects, including pronociceptive actions, spinal application reliably results in pain reduction. trispharma.comnewdrugapprovals.org

Studies have shown that intrathecal administration of cebranopadol in non-human primates leads to a dose-dependent and time-dependent antinociceptive effect in acute thermal nociception assays. nih.gov For instance, a full antinociceptive effect was observed at a dose of 1 μg, with the action lasting for approximately 3 hours. nih.gov This highlights the potent direct action of cebranopadol on spinal cord neurons involved in pain processing. The analgesic activity of cebranopadol in a spinal nerve ligation model was partially reversed by both a selective NOP receptor antagonist (J-113397) and the general opioid antagonist naloxone (B1662785), indicating that both receptor systems contribute to its effects at the spinal level. trispharma.com

Supraspinal Contributions to Analgesia and Descending Pain Modulatory Systems

Cebranopadol also acts at supraspinal sites to modulate pain. nih.gov The descending pain modulatory system, originating in brainstem structures like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), plays a crucial role in controlling nociceptive transmission at the spinal cord level. physio-pedia.com This system can either inhibit or facilitate pain signals. physio-pedia.com

Synergistic Interactions Between NOP and Opioid Receptor Pathways

A defining characteristic of cebranopadol is the synergistic interaction between its agonistic activity at NOP and classical opioid receptors (mu, delta, and kappa). nih.govnih.gov This synergy leads to enhanced analgesic efficacy.

Preclinical Evidence for Supra-Additive Antinociceptive Effects of Dual Activation

Preclinical studies have consistently demonstrated that the simultaneous activation of NOP and opioid receptors by cebranopadol results in supra-additive or synergistic antinociceptive effects. nih.govmdpi.com In a rat model of neuropathic pain (spinal nerve ligation), the analgesic effect of cebranopadol was significantly greater than what would be expected from the simple addition of its individual NOP and opioid receptor-mediated activities. nih.govnih.gov This synergistic interaction was revealed by comparing the observed analgesic effect with the calculated expected additive effect based on dose equivalence. nih.govnih.gov

Furthermore, in non-human primates, concurrent activation of NOP and mu-opioid peptide (MOP) receptors has been shown to produce a synergistic antinociceptive effect. trispharma.com The potentiation of analgesia through this dual activation allows for a more profound pain-relieving effect. mdpi.com For example, intrathecal co-administration of nociceptin (B549756) and morphine has been shown to produce synergistic antihyperalgesic effects in rats. mdpi.com

Theoretical Models Explaining Synergistic Analgesia from Dual Receptor Engagement

Another model suggests intercellular mechanisms within the complex neural circuits of the spinal cord and brain. oup.com For instance, NOP and opioid receptors may be located on different, but functionally connected, neurons within the pain pathway. The simultaneous inhibition of these interconnected neurons by cebranopadol could lead to a more effective blockade of nociceptive transmission. oup.com It has also been proposed that NOP receptor activation can counteract some of the pronociceptive processes that can be triggered by opioid receptor activation alone, further enhancing the net analgesic effect. trispharma.com

Modulation of Reward and Reinforcement Circuitry

The modulation of reward and reinforcement circuitry is a critical aspect of cebranopadol's pharmacological profile, distinguishing it from traditional opioids. The brain's reward system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is central to the reinforcing effects of drugs of abuse. frontiersin.org

While the mu-opioid receptor agonism component of cebranopadol would be expected to activate this reward pathway, its concurrent NOP receptor agonism appears to mitigate these effects. mdpi.comtrispharma.com Studies suggest that NOP receptor activation can counteract the rewarding properties of opioids. trispharma.com For example, cebranopadol has been shown to decrease cocaine intake in a dose-dependent manner in preclinical models, an effect attributed to its dual NOP and MOP agonistic activity. mdpi.com

Investigations into Effects on Cocaine Self-Administration and Conditioned Reinstatement in Rodent Models

Preclinical studies utilizing rodent models have provided substantial evidence for the efficacy of cebranopadol hemicitrate in mitigating cocaine-seeking behaviors. In rats trained to self-administer cocaine, oral administration of cebranopadol has been shown to dose-dependently decrease cocaine intake. nih.govnih.gov Specifically, studies have demonstrated that cebranopadol can reverse the escalation of cocaine self-administration in rats with extended access to the drug. nih.govresearchgate.netresearchgate.net This effect appears to be selective for the reinforcing properties of cocaine, as cebranopadol did not similarly affect the self-administration of a highly palatable natural reward, sweetened condensed milk. nih.govresearchgate.net

Further investigations have explored the impact of cebranopadol on the motivation for cocaine and the reinstatement of cocaine-seeking behavior, which is a model for relapse. Using a progressive-ratio schedule of reinforcement, where the effort required to obtain each subsequent infusion of the drug increases, cebranopadol was found to decrease the breakpoint, indicating a reduced motivation to work for cocaine. frontiersin.orgfrontiersin.org Moreover, cebranopadol has been shown to effectively block the conditioned reinstatement of cocaine seeking, a phenomenon where environmental cues previously associated with the drug can trigger a relapse. nih.govresearchgate.netresearchgate.net This suggests that cebranopadol may not only reduce the rewarding effects of cocaine but also diminish the power of drug-associated cues to drive drug-seeking.

The table below summarizes key findings from studies investigating the effects of cebranopadol on cocaine self-administration and reinstatement in rats.

| Study Focus | Key Finding | Citation |

|---|---|---|

| Cocaine Self-Administration (Extended Access) | Oral cebranopadol (25 and 50 μg/kg) reversed the escalation of cocaine self-administration. | nih.govresearchgate.netresearchgate.net |

| Motivation for Cocaine (Progressive-Ratio) | Cebranopadol (50 µg/kg) decreased the breakpoint for cocaine self-administration. | frontiersin.orgfrontiersin.org |

| Conditioned Reinstatement | Cebranopadol blocked the conditioned reinstatement of cocaine seeking. | nih.govresearchgate.netresearchgate.net |

| Specificity of Effect | Cebranopadol did not affect the self-administration of sweetened condensed milk. | nih.govresearchgate.net |

Role of NOP and Mu-Opioid Receptors in Modulating Substance-Seeking Behavior

The unique pharmacological action of cebranopadol lies in its dual agonism at both nociceptin/orphanin FQ peptide (NOP) receptors and mu-opioid receptors (MOP). nih.govacs.orginvivochem.com This dual activity is believed to be central to its ability to modulate substance-seeking behavior. Research indicates that the simultaneous activation of both NOP and MOP receptors is a promising strategy for treating cocaine addiction. nih.govunife.it

Studies have elucidated that the reduction in cocaine self-administration induced by cebranopadol is dependent on its action at both of these receptor types. nih.govunife.it When either the NOP receptor antagonist SB-612111 or the non-selective opioid antagonist naltrexone (B1662487) were administered alone, they were unable to reverse the effects of cebranopadol. nih.gov However, the concurrent administration of both SB-612111 and naltrexone completely counteracted the reduction in cocaine self-administration caused by cebranopadol, restoring cocaine intake to control levels. nih.govunife.it This demonstrates that the simultaneous activation of both NOP and mu-opioid receptors is necessary for cebranopadol's therapeutic effect on cocaine-seeking behavior. nih.govunife.itmdpi.com

The involvement of the NOP receptor system in addiction is complex. Activation of NOP receptors can lead to a decrease in dopamine (B1211576) release in the nucleus accumbens, a key brain region in the reward pathway. nih.gov This hypodopaminergic state may contribute to a reduced hedonic response to drugs of abuse. Conversely, the mu-opioid system is well-known for its role in mediating the rewarding and euphoric effects of opioids and other drugs of abuse. wisc.eduelifesciences.orgfrontiersin.org The simultaneous agonism of cebranopadol at both NOP and MOP receptors appears to create a unique neurochemical balance that attenuates the reinforcing properties of cocaine without producing significant rewarding effects itself, although some studies suggest cebranopadol may have some intrinsic rewarding properties. nih.govresearchgate.netresearchgate.net

The table below outlines the roles of NOP and mu-opioid receptors in the context of cebranopadol's action on substance-seeking behavior.

| Receptor | General Role in Substance Abuse | Role in Cebranopadol's Effect on Cocaine Seeking | Citation |

|---|---|---|---|

| NOP Receptor | Modulates dopamine release; activation can lead to a hypodopaminergic state. | Necessary for cebranopadol's reduction of cocaine self-administration. | nih.govnih.gov |

| Mu-Opioid Receptor | Mediates the rewarding and euphoric effects of opioids and other drugs of abuse. | Necessary for cebranopadol's reduction of cocaine self-administration. | nih.govwisc.eduelifesciences.orgfrontiersin.org |

Structure Activity Relationship Sar and Medicinal Chemistry of Cebranopadol Hemicitrate

Design and Synthetic Methodologies

The development of cebranopadol (B606582) was a rational, multi-step process involving the design of a novel chemical scaffold and the refinement of synthetic routes to control stereochemistry and optimize pharmacological activity.

Rational Design Principles Guiding the Development of Spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amines

The journey to cebranopadol began with the exploration of compounds that could simultaneously activate NOP and mu-opioid peptide (MOP) receptors, a strategy aimed at achieving potent analgesia with an improved side-effect profile compared to traditional opioids. nih.govnih.gov Initial research focused on uncyclized molecules, which, while demonstrating high binding affinities for both NOP and MOP receptors, were sometimes limited by partial agonism. nih.gov

This led to the investigation of a more rigid, spirocyclic scaffold. The core structure, a spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine, was identified as a promising chemotype. nih.govacs.org The rationale behind this design was to lock the molecule into a conformation favorable for binding to both NOP and MOP receptors. nih.gov The similarity between the binding sites of these two receptors, including conserved hydrophobic cavities and the potential for pi-pi stacking interactions with aromatic moieties, supported this approach. nih.govmdpi.com The tertiary amine group, which is protonated at physiological pH, was designed to form a crucial ionic interaction within the receptor binding pocket, while the phenyl group was intended to occupy a hydrophobic pocket. mdpi.com

Overview of Key Synthetic Routes and Stereochemical Considerations

A key synthetic breakthrough was the utilization of an oxa-Pictet-Spengler reaction. nih.gov This reaction, involving the condensation of 4-(dimethylamino)-4-phenylcyclohexanone with tryptophol (B1683683), efficiently constructed the core spiroether structure. nih.gov A variation of this involved a reductive etherification of the ketone with the trimethylsilyl (B98337) ether of tryptophol under TMSOTf catalysis, which also yielded the desired spiroethers. nih.gov

Stereochemistry proved to be a critical factor. The spirocyclization process can result in both cis and trans diastereomers. nih.gov Through separation and individual testing, it was determined that the trans stereoisomers consistently exhibited significantly higher binding affinities for both NOP and MOP receptors compared to their cis counterparts. nih.gov For instance, the trans spiroether precursor to cebranopadol showed sub-nanomolar binding affinity, while the cis isomer was substantially less potent. nih.gov This stereochemical preference highlighted the importance of the spatial arrangement of the substituents on the cyclohexane (B81311) ring for optimal receptor interaction.

Structure-Activity Relationships for NOP and Opioid Receptor Interaction

The systematic modification of the spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine scaffold provided a detailed understanding of the structural features governing receptor binding and functional activity.

Identification of Structural Moieties Critical for Receptor Binding Affinity

Several key structural components of cebranopadol are essential for its high-affinity binding to NOP and opioid receptors:

The Spirocyclic Core: The rigid spirocyclic framework is fundamental to orienting the other pharmacophoric elements correctly for simultaneous interaction with both NOP and MOP receptors. nih.gov

The Tertiary Amine: The dimethylamino group on the cyclohexane ring, which is protonated under physiological conditions, forms a critical ionic bond with a conserved aspartate residue (D130) in the binding pocket of the NOP receptor. acs.org This interaction is a cornerstone of its high affinity.

The Phenyl Group: The phenyl substituent on the same carbon as the dimethylamino group occupies a hydrophobic pocket within the receptors, contributing significantly to binding affinity through hydrophobic interactions. mdpi.com

The Fluoroindole Moiety: The fluoroindole part of the molecule engages in pi-pi stacking interactions with aromatic residues in the receptor binding sites. nih.govmdpi.com Molecular dynamics simulations suggest that the fluoroindole nitrogen can also interact with the key aspartate residue (D130) in the NOP receptor. acs.org

The following table summarizes the binding affinities (Ki) of cebranopadol for human NOP and opioid receptors.

| Receptor | Binding Affinity (Ki) [nM] |

| Human NOP | 0.9 trispharma.commedchemexpress.com |

| Human MOP | 0.7 trispharma.commedchemexpress.com |

| Human KOP | 2.6 trispharma.commedchemexpress.com |

| Human DOP | 18 trispharma.commedchemexpress.com |

Analysis of Structural Features Influencing Agonist Efficacy and Selectivity

Cebranopadol acts as a full agonist at MOP and delta-opioid peptide (DOP) receptors, and a partial agonist at NOP and kappa-opioid peptide (KOP) receptors. mdpi.comtrispharma.com The structural features influencing this functional profile are subtle and complex.

The combination of agonism at both NOP and MOP receptors is a key characteristic of cebranopadol. nih.gov The relative potency and efficacy at these receptors were fine-tuned through lead optimization. The goal was to achieve a balanced profile, with equipotent or near-equipotent activity at NOP and MOP receptors. nih.gov The fluoro-substitution on the indole (B1671886) ring was a result of this optimization process, contributing to the desired balance of activities.

The following table details the functional activity of cebranopadol, including its EC50 values and relative efficacy at human NOP and opioid receptors.

| Receptor | EC50 [nM] | Relative Efficacy (%) |

| Human NOP | 13.0 trispharma.commedchemexpress.com | 89 trispharma.com |

| Human MOP | 1.2 trispharma.commedchemexpress.com | 104 trispharma.com |

| Human KOP | 17 trispharma.commedchemexpress.com | 67 trispharma.com |

| Human DOP | 110 trispharma.commedchemexpress.com | 105 trispharma.com |

Lead Optimization Strategies for Pharmacological Enhancement

The initial lead compound, a spiroether designated as 2a , exhibited potent analgesic effects but was hampered by poor pharmacokinetic properties, including high clearance and very low oral bioavailability. nih.gov The lead optimization program focused on addressing these liabilities while maintaining the excellent receptor binding profile.

Key strategies included:

Modification of the Indole Ring: Introduction of a fluorine atom at the 6'-position of the indole ring was a critical modification. This led to the discovery of cebranopadol (3a ) and resulted in a significant improvement in oral bioavailability compared to the non-fluorinated parent compound. nih.gov

Systematic Derivatization: A broad range of derivatives were synthesized and tested, including various alcohols, ethers, amines, and amides, to build a comprehensive structure-activity relationship. nih.gov This systematic approach allowed for the fine-tuning of the molecule's properties.

These optimization efforts successfully transformed a potent but pharmacokinetically flawed lead compound into cebranopadol, a clinical candidate with a balanced pharmacological profile and improved drug-like properties. nih.govacs.org

Medicinal Chemistry Approaches to Improve Metabolic Stability

The journey to cebranopadol began with a spiroindole lead compound, which, while promising, required structural modifications to address pharmacokinetic weaknesses, including metabolic instability. nih.govacs.org Researchers identified specific regions of the lead molecule that were metabolically liable and targeted them for chemical modification. nih.gov

A pivotal strategy in improving the metabolic stability of the lead compound was the strategic introduction of a fluorine atom. researchgate.net This led to the discovery of trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine, known as cebranopadol. nih.gov The fluorine substituent was placed at the 6′-position of the indole spiro scaffold specifically to block this point of metabolic vulnerability. nih.gov This modification proved successful, contributing to a significantly longer duration of action. Following oral administration in a mouse tail-flick model, significant antinociceptive activity was observed for more than 8 hours. acs.orgnih.gov

In addition to targeted substitutions, the stereochemistry of the molecule was found to be critical. The trans stereoisomer of cebranopadol was consistently favored over the cis isomer due to its superior binding affinity at both NOP and MOP receptors. nih.gov This stereochemical preference is thought to be due to a bidentate, chelating binding mode to the Asp130 residue within the receptors, which is only feasible for the trans configuration. nih.gov

While not applied to cebranopadol itself, other medicinal chemistry approaches for improving the metabolic stability of opioid-like compounds have been explored in preclinical research. These include the glycosylation of peptide derivatives and the structural simplification of complex scaffolds, such as moving from a bicyclic tetrahydroquinoline core to a more stable monocyclic system. nih.govnih.govacs.org These strategies highlight broader efforts within the field to overcome the metabolic challenges inherent in developing robust opioid analgesics. nih.govnih.gov

Table 1: In Vitro Receptor Binding and Functional Activity of Cebranopadol

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Relative Efficacy (%) |

|---|---|---|---|

| Human NOP | 0.9 | 13.0 | 89 |

| Human MOP | 0.7 | 1.2 | 104 |

| Human KOP | 2.6 | 17 | 67 |

| Human DOP | 18 | 110 | 105 |

Data sourced from multiple studies detailing the pharmacological profile of cebranopadol. trispharma.commedchemexpress.com

Strategies for Enhancing Oral Bioavailability in Preclinical Candidates

A crucial aspect of developing a viable analgesic is achieving adequate oral bioavailability. Cebranopadol was developed as an immediate-release oral formulation and has demonstrated the ability to be absorbed after oral administration. mdpi.comnih.gov In preclinical studies in rats, cebranopadol showed an oral bioavailability ranging from 13% to 23%. trispharma.comoup.com In human clinical trials, the mean oral bioavailability was determined to be approximately 40% in the fasted state, with absorption being described as complete but slow. nih.govresearchgate.net This slow absorption is likely related to the compound's low solubility. mdpi.com Despite the immediate-release formulation, cebranopadol exhibits pharmacokinetic properties akin to an extended-release product, with a late time to maximum plasma concentration (4–6 hours) and a long half-life. mdpi.comnih.govresearchgate.net

For other opioid drug candidates that suffer from poor oral bioavailability, often due to extensive first-pass metabolism in the liver, various medicinal chemistry strategies are employed in preclinical settings. frontiersin.orgnih.gov One such strategy is the creation of triglyceride-mimetic prodrugs. frontiersin.org This approach involves linking the drug to a lipid backbone, which can redirect the drug's absorption from the portal blood supply to the intestinal lymphatic system, thereby bypassing the liver and its metabolic enzymes. frontiersin.orgnih.gov

Another technique used to enhance the properties of therapeutic agents is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. nektar.com For small molecule drugs, PEGylation has been shown to potentially increase oral bioavailability, extend the drug's half-life in circulation, and improve stability. nektar.com These prodrug and formulation strategies represent innovative approaches to overcoming the significant hurdle of first-pass metabolism for orally administered opioid analgesics. frontiersin.orgnektar.com

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Cebranopadol

| Parameter | Value (Species) |

|---|---|

| Oral Bioavailability | 13–23% (Rat) |

| Oral Bioavailability | ~40% (Human, fasted) |

| Time to Max. Plasma Conc. (Tmax) | 4–6 hours (Human, oral) |

| Duration of Action (Antinociception) | >9 hours (Rat, oral) |

| Duration of Action (Antinociception) | >8 hours (Mouse, oral) |

Data compiled from preclinical and clinical pharmacokinetic studies. acs.orgnih.govtrispharma.comnih.govoup.com

Preclinical Pharmacokinetics and Metabolism of Cebranopadol Hemicitrate

Absorption and Distribution Profiles in Animal Models

Pharmacokinetic analyses in various animal models indicate that cebranopadol (B606582) is rapidly absorbed and widely distributed throughout the body following administration. wikipedia.orgresearchgate.net

In rats, cebranopadol demonstrates extensive distribution. nih.gov Following intravenous administration, it has a half-life of approximately 4.5 hours. nih.gov The oral bioavailability in rats is estimated to be in the range of 13–23%. wikipedia.orgnih.gov The pharmacokinetic profile in this species points to rapid absorption and widespread tissue penetration, which facilitates its action at central and peripheral sites. researchgate.net

Studies in mice also show favorable pharmacokinetic properties. After administration, cebranopadol exhibits low clearance (Cl = 0.96 L/h·kg), a moderate half-life of 2.57 hours, and a medium volume of distribution (Vc = 2.96 L/kg). nih.gov Notably, the oral bioavailability in mice is significantly higher than in rats, reaching 44%. nih.gov The development of cebranopadol involved optimizing a lead compound which had poor pharmacokinetic characteristics, including high clearance and a very low oral bioavailability of only 4% in rats. The structural modifications leading to cebranopadol resulted in a significant improvement in these parameters. nih.gov

In rabbits, the subcutaneous administration of cebranopadol at a dose of 200 μg/kg resulted in rapid absorption, with the maximum plasma concentration (Cmax) of 871 ng/mL being reached at 0.25 hours (Tmax). nih.gov The compound was quantifiable in blood samples for up to 10 hours, and the mean terminal half-life was determined to be 3.85 hours. nih.gov

| Animal Model | Route of Administration | Key Pharmacokinetic Parameters |

| Rat | Intravenous (i.v.) / Oral (p.o.) | Half-life: 4.5 hours nih.govOral Bioavailability: 13–23% wikipedia.orgnih.govDistribution: Extensive nih.gov |

| Mouse | Not Specified | Clearance: 0.96 L/h·kg nih.govHalf-life: 2.57 h nih.govVolume of Distribution (Vc): 2.96 L/kg nih.govOral Bioavailability: 44% nih.gov |

| Rabbit | Subcutaneous (s.c.) | Cmax: 871 ng/mL nih.govTmax: 0.25 hours nih.govTerminal Half-life: 3.85 hours nih.gov |

This table summarizes key pharmacokinetic parameters of cebranopadol in different preclinical animal models.

Elimination Pathways and Characterization of Metabolites in Preclinical Systems

Detailed information regarding the specific metabolic pathways and elimination routes of cebranopadol in preclinical animal models is not extensively documented in publicly available scientific literature. The discovery and optimization process of cebranopadol involved structural modifications, such as the introduction of a fluoro substituent, specifically to enhance metabolic stability and improve its pharmacokinetic profile compared to earlier lead compounds. nih.gov This suggests that metabolism was a key consideration during its development.

While clinical studies in humans have been conducted to assess excretion balance and metabolite profiles, specific data on the biotransformation, the chemical structures of metabolites, and their proportional elimination via renal or fecal routes in preclinical species like rats and mice have not been published in detail. nih.govnih.gov It has been noted in a clinical context that there is currently no evidence for a clinically relevant contribution of metabolites to the pharmacodynamic activity of cebranopadol, which may suggest that the parent compound is the primary active moiety. trispharma.com

Pharmacokinetic-Pharmacodynamic Correlations in Animal Studies for Efficacy Prediction

The relationship between the concentration of cebranopadol and its analgesic effect has been thoroughly characterized in numerous preclinical studies, demonstrating a strong correlation that predicts its efficacy in various pain states.

Cebranopadol exhibits potent, dose-dependent antinociceptive and antihyperalgesic effects across a range of animal models of acute nociceptive, inflammatory, and chronic neuropathic pain. uj.edu.plnih.gov A defining characteristic of its pharmacodynamic profile is its significantly greater potency in models of chronic neuropathic pain compared to models of acute nociceptive pain, a feature that distinguishes it from many traditional mu-opioid receptor agonists. uj.edu.plresearchgate.net In rodent models of chronic neuropathic or persistent pain, cebranopadol was found to be approximately 10-fold more potent than in acute pain models. researchgate.net

The duration of action is notably long. In the rat tail-flick test, a model of acute pain, the analgesic effect of an intravenous dose lasted up to 7 hours, while an oral dose provided effects for more than 9 hours. uj.edu.plwikipedia.org This is significantly longer than the duration of action for equi-effective doses of fentanyl (30 minutes) and morphine (3 hours). uj.edu.plwikipedia.org

The enhanced potency in chronic pain states is believed to result from the synergistic interaction between its agonist activity at NOP and classical opioid receptors. researchgate.net Studies using selective antagonists for NOP and opioid receptors have confirmed that both receptor systems contribute to the antihyperalgesic activity of cebranopadol in models like spinal nerve ligation. uj.edu.pl This dual mechanism is considered fundamental to its robust efficacy.

| Animal Pain Model | Species | Route | ED₅₀ (Half-Maximal Effective Dose) |

| Acute Nociceptive Pain (Tail-Flick) | Rat | i.v. | 3.63 nmol/kg nih.gov |

| Diabetic Neuropathy | Rat | i.v. | 0.5-5.6 µg/kg uj.edu.pl |

| Spinal Nerve Ligation | Rat | i.v. | 1.05 nmol/kg nih.gov |

| Bone Cancer Pain | Rat | i.v. | 0.5-5.6 µg/kg uj.edu.pl |

| Rheumatoid Arthritis | Rat | i.v. | 0.5-5.6 µg/kg uj.edu.pl |

| Visceral Pain (Pancreatitis) | Rat | i.v. | 0.13 µg/kg sci-hub.se |

| Overall (Various Models) | Rat | p.o. | 25.1 µg/kg uj.edu.pl |

This table presents the half-maximal effective doses (ED₅₀) of cebranopadol in various preclinical pain models, illustrating its potency.

These preclinical pharmacokinetic and pharmacodynamic findings, which demonstrate potent and long-lasting analgesia, particularly in neuropathic pain states, have been crucial for establishing the rationale for the clinical development of cebranopadol as a novel analgesic.

Advanced Research Methodologies and Approaches for Cebranopadol Hemicitrate Study

In Vitro Functional Assays for Receptor Characterization

In vitro assays form the cornerstone of understanding a compound's interaction with its molecular targets. For cebranopadol (B606582), these laboratory-based studies have been crucial in quantifying its affinity and functional activity at NOP and the mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.

Quantitative Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound, such as cebranopadol, to displace a radioactively labeled ligand from its receptor. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Studies have consistently shown that cebranopadol binds with high, subnanomolar affinity to both human NOP and MOP receptors. scispace.combiospace.com Its affinity for the KOP receptor is several-fold lower, and it is significantly weaker for the DOP receptor. scispace.comnih.gov These assays have been performed using membranes from cells expressing recombinant human receptors or from native rat brain tissue. scispace.commdpi.comnih.gov A variety of radioligands have been employed, including [³H]nociceptin for the NOP receptor, and [³H]DAMGO, [³H]naloxone, or [¹¹C]carfentanil for the MOP receptor. scispace.comnih.govtrispharma.com

Table 1: Binding Affinity (Ki, nM) of Cebranopadol at Human Opioid and NOP Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| NOP | 0.9 | scispace.comnih.gov |

| MOP (μ) | 0.7 | scispace.comnih.gov |

| KOP (κ) | 2.6 | scispace.comnih.gov |

| DOP (δ) | 18 | scispace.comnih.gov |

[³⁵S]GTPγS Binding Assays for G Protein Activation

To move beyond simple binding and assess the functional consequence of receptor interaction, [³⁵S]GTPγS binding assays are employed. These assays measure the activation of G proteins, which are the immediate downstream signaling partners of NOP and opioid receptors. An agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the G protein α-subunit. The amount of incorporated radioactivity is a direct measure of agonist-induced G protein activation.

These functional assays have demonstrated that cebranopadol is a potent and highly efficacious agonist at its target receptors. researchgate.net It behaves as a full agonist at the human MOP and DOP receptors and displays almost full efficacy at the NOP receptor. scispace.comnih.gov At the human KOP receptor, it acts as a partial agonist. scispace.comnih.govnih.gov The potency (EC₅₀ value) and efficacy (Eₘₐₓ) are determined relative to standard full agonists for each receptor, such as DAMGO for MOP and nociceptin (B549756) for NOP. pharmatimes.com

Table 2: Functional Activity of Cebranopadol at Human Receptors ([³⁵S]GTPγS Assay)

| Receptor | Potency (EC₅₀, nM) | Relative Efficacy (%) | Reference(s) |

|---|---|---|---|

| NOP | 13.0 | 89 | scispace.com |

| MOP (μ) | 1.2 | 104 | scispace.com |

| KOP (κ) | 17.0 | 67 | scispace.com |

| DOP (δ) | 110 | 105 | scispace.com |

Cell-Based Signaling Pathway Investigations (e.g., cAMP accumulation assays)

Further downstream signaling events are investigated using various cell-based assays. These can include measuring changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), or quantifying receptor-protein interactions.

Forskolin-induced cAMP accumulation assays are a common method to study the inhibitory effect of Gi/o-coupled receptors like the NOP and opioid receptors. tandfonline.comresearchgate.net Agonist activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP.

Other advanced techniques, such as calcium mobilization assays in cells co-expressing receptors and chimeric G-proteins, have also been used to characterize cebranopadol's signaling profile. researchgate.netnih.gov Furthermore, Bioluminescence Resonance Energy Transfer (BRET) assays have been utilized to study the interaction of the receptor with G-proteins and β-arrestin 2. researchgate.net These BRET studies have suggested that cebranopadol may function as a G-protein biased agonist, particularly at the NOP receptor, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway. researchgate.net

In Vivo Preclinical Models for Comprehensive Pain Assessment

The analgesic potential of cebranopadol has been extensively evaluated in a wide array of in vivo preclinical models that simulate different aspects of clinical pain conditions. These animal models are essential for determining a compound's efficacy, potency, and duration of action in a living system.

Advanced Behavioral Nociceptive Testing Paradigms

Behavioral tests in rodents are used to assess the response to noxious stimuli and the ability of a drug to alleviate pain. Cebranopadol has demonstrated high potency and efficacy across a broad spectrum of pain models. researchgate.net

Acute Nociceptive Pain Models: These models assess the response to brief, intense stimuli. In the rat tail-flick test , which measures the latency to withdraw the tail from a heat source, cebranopadol produced a dose-dependent and long-lasting antinociceptive effect. scispace.commdpi.com Other acute pain models where cebranopadol has proven effective include the hot plate test , the visceral writhing test , and the capsaicin test .

Tonic and Inflammatory Pain Models: The formalin test induces a biphasic pain response (an initial acute phase followed by a persistent inflammatory phase) and cebranopadol has been shown to attenuate nocifensive behaviors in both phases. In a model of Freund's adjuvant-induced arthritis, cebranopadol exerted a potent anti-hypersensitive effect. scispace.com

Neuropathic Pain Models: A key finding is that cebranopadol appears more potent in models of chronic neuropathic pain compared to acute nociceptive pain. scispace.com It has shown significant efficacy in models such as spinal nerve ligation (SNL) , streptozotocin-induced diabetic polyneuropathy , and bone cancer pain . scispace.commdpi.comtandfonline.com It also reduces cold allodynia in chemotherapy-induced neuropathic pain models, such as those induced by oxaliplatin (B1677828). The analgesic activity in these models is attributed to the synergistic action at both NOP and MOP receptors.

Table 3: Efficacy of Intravenous Cebranopadol in Various Rat Pain Models

| Pain Model | Type of Pain | Efficacy Endpoint | ED₅₀ (μg/kg) | Reference(s) |

|---|---|---|---|---|

| Tail-Flick Test | Acute Nociceptive | Inhibition of heat nociception | 5.6 | scispace.com |

| Freund's Adjuvant-Induced Arthritis | Inflammatory | Anti-hypersensitivity | 0.8 | scispace.com |

| Bone Cancer Pain | Nociceptive/Neuropathic | Inhibition of mechanical allodynia | 2.4 | scispace.com |

| Spinal Nerve Ligation (SNL) | Neuropathic | Reversal of mechanical allodynia | 2.2 | scispace.com |

| Diabetic Polyneuropathy (STZ) | Neuropathic | Inhibition of mechanical hyperalgesia | 0.5 | tandfonline.com |

Electrophysiological Techniques for Probing Neural Circuitry in Pain Research

Electrophysiological techniques, such as in vivo single-unit recording and in vitro patch-clamp, are powerful tools for dissecting how a drug affects the electrical activity of individual neurons and the function of neural circuits involved in pain transmission. These methods can reveal direct effects on neuronal excitability, synaptic transmission, and ion channel function in key areas of the pain pathway, such as the dorsal root ganglia (DRG), spinal cord dorsal horn, and various brain regions.

While the pharmacological profile of cebranopadol is well-established through binding, functional, and extensive behavioral assays, detailed reports on its direct effects using electrophysiological techniques on pain-related neural circuits are less prevalent in published literature. Whole-cell patch-clamp techniques have been used to confirm that cebranopadol does not significantly affect hERG potassium channels, an important measure for cardiac safety. However, specific studies detailing its modulation of synaptic inputs or firing patterns of nociceptive neurons in the spinal cord, for example, are not widely documented.

The known dual agonism at Gi/o-coupled NOP and MOP receptors strongly implies that cebranopadol reduces neuronal excitability and inhibits neurotransmitter release at presynaptic terminals within the pain pathway. nih.gov Future electrophysiological research will be critical to directly demonstrate these mechanisms at the cellular and circuit level, providing a more complete understanding of how its dual-receptor action translates into potent analgesia.

Computational and Chemoinformatics Approaches

In the study of Cebranopadol hemicitrate, computational and chemoinformatics approaches have been instrumental in elucidating its complex pharmacological profile and mechanism of action. These in silico methods, ranging from molecular docking and dynamics simulations to predictive modeling, provide valuable insights that complement experimental data.

Application of Machine Learning for Receptor-Ligand Interaction Prediction

The interaction of Cebranopadol with its primary targets, the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid peptide (MOP) receptor, is fundamental to its analgesic properties. nih.govdrugbank.com While traditional computational methods like molecular docking and molecular dynamics (MD) simulations have been pivotal in understanding these interactions, the application of machine learning (ML) is an emerging area with significant potential. acs.org

Molecular docking studies have been employed to predict the binding conformation of Cebranopadol within the binding sites of the NOP and MOP receptors. acs.orgmdpi.com These studies have revealed key interactions, such as the formation of an ionic bond between the protonated tertiary amine of Cebranopadol and a conserved aspartate residue in the NOP receptor's binding site. mdpi.com Furthermore, MD simulations on the microsecond timescale have provided a dynamic view of the conformational changes induced by Cebranopadol binding, offering insights into the activation mechanism of the NOP receptor. acs.org

Although direct applications of machine learning models to specifically predict the binding affinity of Cebranopadol to its receptors are not extensively detailed in the available literature, ML techniques are being increasingly used in the broader field of drug discovery to develop predictive models for receptor-ligand binding. ebm-journal.orgnih.gov These models are trained on large datasets of compounds with known binding affinities to predict the activity of new molecules, thereby accelerating the discovery of novel ligands. ebm-journal.org

In a related preclinical study, machine learning was utilized in the form of image analysis to support the assessment of Cebranopadol's effects in mouse models of neuropathic pain. mdpi.comsemanticscholar.org This demonstrates the integration of advanced computational techniques in the broader preclinical evaluation of Cebranopadol.

The general approach for applying machine learning to predict receptor-ligand interactions involves several key steps, as outlined in the table below.

| Step | Description | Relevance to Cebranopadol Study |

|---|---|---|

| Data Curation | Collection of a large dataset of ligands with experimentally determined binding affinities for the target receptors (e.g., NOP, MOP). | Essential for building a robust predictive model for Cebranopadol and its analogs. |

| Descriptor Calculation | Generation of numerical representations of the chemical structures (molecular descriptors) that capture their physicochemical and structural features. | These descriptors serve as the input features for the machine learning algorithm. |

| Model Training | Using algorithms such as random forest, support vector machines, or deep neural networks to learn the relationship between the molecular descriptors and the binding affinity. | The model would be trained to recognize the structural features that contribute to high-affinity binding to NOP and MOP receptors. |

| Model Validation | Assessing the predictive performance of the model using external validation sets or cross-validation techniques to ensure its accuracy and generalizability. | Crucial for establishing the reliability of the model in predicting the binding of new, untested compounds. |

| Prediction | Utilizing the validated model to predict the binding affinity of novel compounds, such as new Cebranopadol derivatives, to guide synthetic efforts. | Could accelerate the identification of new dual NOP/MOP agonists with optimized properties. |

Predictive Modeling for Preclinical Pharmacological Profiles

Predictive modeling plays a crucial role in forecasting the preclinical pharmacological characteristics of drug candidates like Cebranopadol, particularly its pharmacokinetic (PK) profile. A key example is the use of population pharmacokinetic (PopPK) modeling to describe and predict the behavior of Cebranopadol in the body.

A PopPK analysis, which combines data from multiple clinical trials, was conducted for Cebranopadol. d-nb.infonih.gov This analysis utilized a two-compartment disposition model with two lagged transition compartments and a first-order elimination process to best describe the data from both healthy subjects and patients. d-nb.info The model demonstrated good predictive power, indicating its reliability in forecasting Cebranopadol's pharmacokinetic parameters. d-nb.info

One of the significant findings from this predictive modeling is that the multiple-dose pharmacokinetics of Cebranopadol can be accurately predicted from single-dose data. d-nb.infonih.gov This is a valuable tool in drug development, as it allows for the early estimation of steady-state concentrations and accumulation upon repeated dosing.

The table below summarizes key preclinical and clinical pharmacokinetic parameters of Cebranopadol, some of which were predicted and confirmed through PopPK modeling. d-nb.infomdpi.com

| Pharmacokinetic Parameter | Value/Description | Source |

|---|---|---|

| Time to Maximum Plasma Concentration (Tmax) | 4–6 hours (oral immediate-release) | d-nb.infomdpi.com |

| Half-Value Duration (HVD) | 14–15 hours | d-nb.infomdpi.com |

| Terminal Phase Half-Life | 62–96 hours | d-nb.infomdpi.com |

| Time to Reach Steady State | Approximately 2 weeks | d-nb.infonih.gov |

| Accumulation Factor (at steady state) | Approximately 2 | d-nb.infonih.gov |

| Predictability | Multiple-dose pharmacokinetics are predictable from single-dose data. | d-nb.infonih.gov |

The PopPK model for Cebranopadol also allowed for the assessment of the impact of various covariates on its pharmacokinetics. For instance, the model predicted that factors such as age and body weight had a minimal impact on steady-state concentrations, while reduced creatinine (B1669602) clearance could lead to a moderate increase in drug exposure. d-nb.info This type of predictive modeling is invaluable for informing dosing strategies in different patient populations.

Future Directions and Emerging Research Avenues for Cebranopadol Hemicitrate

Further Elucidation of Differential G Protein Signaling and Biased Agonism in Complex Biological Systems

Cebranopadol (B606582) hemicitrate's unique pharmacological profile as a dual agonist for the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor and classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor, presents a compelling area for future research into differential G protein signaling and biased agonism. iasp-pain.orgnih.gov Biased agonism is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor. mdpi.com For opioid receptors, the prevailing hypothesis has been that G protein signaling mediates the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like respiratory depression and tolerance. mdpi.comuthscsa.edu